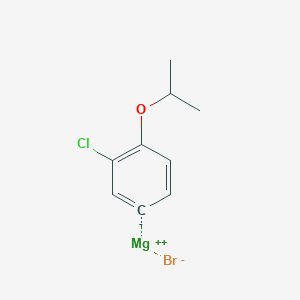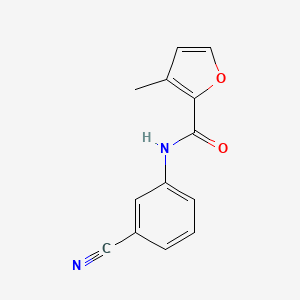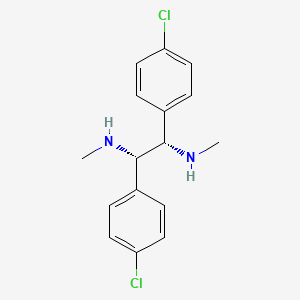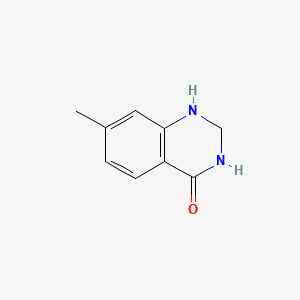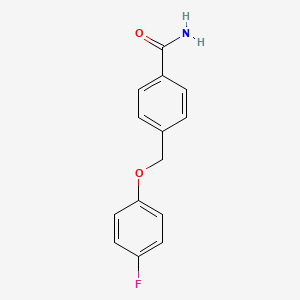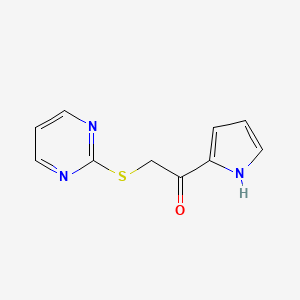
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine is a complex organic compound that features a purine base structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of tert-butyldimethylsilyl and diethoxypropyl groups in its structure makes it a valuable intermediate in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine typically involves multiple steps. One common approach is to start with a purine derivative and introduce the tert-butyldimethylsilyl group through silylation. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF) . The diethoxypropyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides stability and protection to reactive sites, allowing for selective reactions. The purine base structure enables the compound to interact with nucleic acids and enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-6-(((Tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane
- (2R,3S,4S,5R,6S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
What sets (S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. The presence of both tert-butyldimethylsilyl and diethoxypropyl groups enhances its stability and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C19H34ClN5O3Si |
|---|---|
Peso molecular |
444.0 g/mol |
Nombre IUPAC |
7-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-diethoxypropyl]-6-chloropurin-2-amine |
InChI |
InChI=1S/C19H34ClN5O3Si/c1-8-26-17(27-9-2)13(11-28-29(6,7)19(3,4)5)10-25-12-22-16-14(25)15(20)23-18(21)24-16/h12-13,17H,8-11H2,1-7H3,(H2,21,23,24)/t13-/m0/s1 |
Clave InChI |
PONDSZBGBSOBSJ-ZDUSSCGKSA-N |
SMILES isomérico |
CCOC([C@@H](CN1C=NC2=C1C(=NC(=N2)N)Cl)CO[Si](C)(C)C(C)(C)C)OCC |
SMILES canónico |
CCOC(C(CN1C=NC2=C1C(=NC(=N2)N)Cl)CO[Si](C)(C)C(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894685.png)

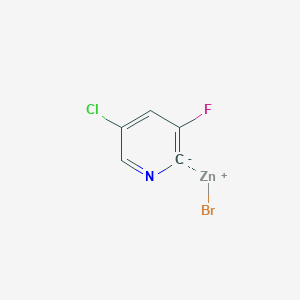
![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
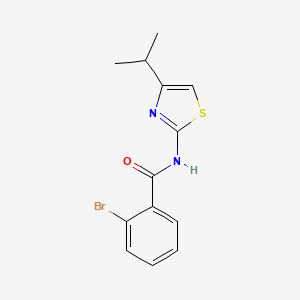
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
